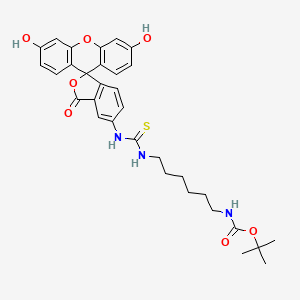methylamine](/img/structure/B12083203.png)
[(3-Bromo-4-methylphenyl)methyl](ethyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-methylphenyl)methylmethylamine is an organic compound characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromo-4-methylbenzyl chloride and ethylmethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-4-methylbenzyl chloride is reacted with ethylmethylamine in the presence of the base, leading to the formation of (3-Bromo-4-methylphenyl)methylmethylamine.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group into a secondary or tertiary amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: (3-Hydroxy-4-methylphenyl)methylmethylamine.
Oxidation: (3-Bromo-4-formylphenyl)methylmethylamine.
Reduction: (3-Methylphenyl)methylmethylamine.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Medicine
Drug Development: Potential precursor for pharmaceuticals targeting neurological disorders.
Industry
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its amine group, which can form hydrogen bonds and interact with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-4-methylphenyl)methylmethylamine
- (3-Fluoro-4-methylphenyl)methylmethylamine
- (3-Iodo-4-methylphenyl)methylmethylamine
Uniqueness
(3-Bromo-4-methylphenyl)methylmethylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and material science.
Propiedades
Fórmula molecular |
C11H16BrN |
|---|---|
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
N-[(3-bromo-4-methylphenyl)methyl]-N-methylethanamine |
InChI |
InChI=1S/C11H16BrN/c1-4-13(3)8-10-6-5-9(2)11(12)7-10/h5-7H,4,8H2,1-3H3 |
Clave InChI |
DJOIIULYCLEXFS-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CC1=CC(=C(C=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


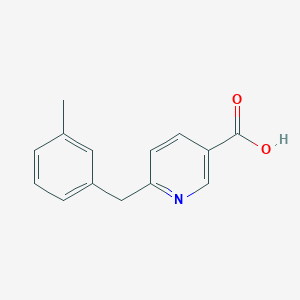
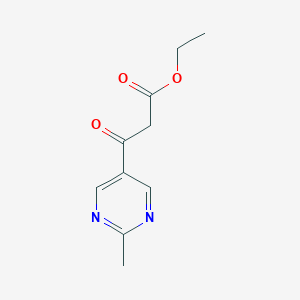
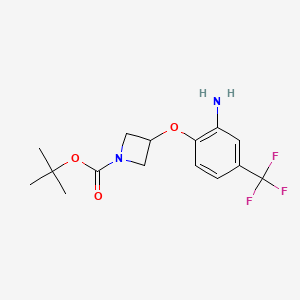
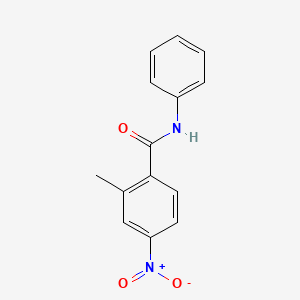



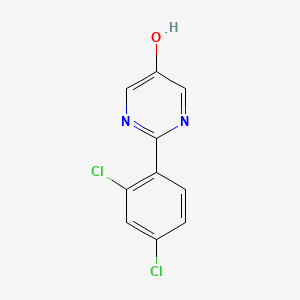
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)


